Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate
Overview
Description
“Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom . This compound also contains a benzoate group, which is the ester of benzoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its name and the structures of similar compounds. It contains a trifluoromethyl group (-CF3), a phenyl group (C6H5), a thiomethyl group (-SCH3), and a benzoate group (C6H5COO-) .Physical and Chemical Properties Analysis
“this compound” is a liquid at 20°C. It has a boiling point of 198°C and a flash point of 40°C. Its specific gravity is 1.30 at 20/20°C, and its refractive index is 1.45 .Scientific Research Applications
Palladium-catalyzed C-H Activation and Coupling Reactions
Research has shown the effectiveness of palladium-catalyzed C-H activation and coupling reactions for modifying benzoic acids and aliphatic acids. These methodologies allow for the methylation and arylation of sp2 and sp3 C-H bonds, demonstrating the molecule's utility in complex organic synthesis (Giri et al., 2007).
Trifluoromethylation of Aromatic Compounds
The molecule is instrumental in the trifluoromethylation of aromatic and heteroaromatic compounds, using hypervalent iodine reagents. This process, catalyzed by Methyltrioxorhenium, highlights the molecule's role in introducing trifluoromethyl groups into aromatic systems, which can significantly alter the physical, chemical, and pharmacological properties of compounds (Mejía & Togni, 2012).
Synthesis and Characterization of Materials
In materials science, the molecule has been used in the synthesis and structural elucidation of compounds with potential applications in electronic and optical devices. One study discusses the synthesis, spectral analysis, and quantum chemical studies of related compounds, providing insights into their electronic structure and potential applications (Şahin et al., 2015).
Liquid Crystal Research
Significant work has been conducted on the mesophase behavior of azo/ester/Schiff base liquid crystals, which are related to Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate. These studies investigate the synthesis, mesomorphic stability, and optical activity of compounds that could be used in displays and sensor technology (Ahmed et al., 2020).
Safety and Hazards
“Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate” is classified as a flammable liquid and vapor. It can cause skin and eye irritation. Safety measures include wearing protective gloves, eye protection, and face protection. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in various chemical reactions, such as the suzuki–miyaura coupling .
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Pharmacokinetics
The compound has a molecular weight of 32633 , which could potentially influence its bioavailability and pharmacokinetic properties.
Properties
IUPAC Name |
methyl 3-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O2S/c1-21-15(20)12-5-2-4-11(8-12)10-22-14-7-3-6-13(9-14)16(17,18)19/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTPPDFBUNUWMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CSC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381679 | |
Record name | methyl 3-({[3-(trifluoromethyl)phenyl]thio}methyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
650617-47-3 | |
Record name | methyl 3-({[3-(trifluoromethyl)phenyl]thio}methyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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